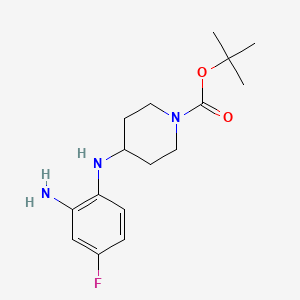

tert-Butyl 4-((2-amino-4-fluorophenyl)amino)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(2-amino-4-fluoroanilino)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24FN3O2/c1-16(2,3)22-15(21)20-8-6-12(7-9-20)19-14-5-4-11(17)10-13(14)18/h4-5,10,12,19H,6-9,18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWSVIWVVPNTIQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NC2=C(C=C(C=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20693175 | |

| Record name | tert-Butyl 4-(2-amino-4-fluoroanilino)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1004304-10-2 | |

| Record name | tert-Butyl 4-(2-amino-4-fluoroanilino)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Tert-Butyl 4-((2-amino-4-fluorophenyl)amino)piperidine-1-carboxylate is a compound used as an intermediate in the manufacture of fentanyl and its analogues. Fentanyl is a potent synthetic opioid that acts primarily on the mu-opioid receptors. These receptors are the primary targets of this compound.

Mode of Action

Upon administration, this compound, as a precursor to fentanyl, is believed to be metabolized into active compounds that bind to the mu-opioid receptors in the central nervous system. This binding mimics the effects of endogenous opiates, leading to analgesic effects.

Biochemical Pathways

The mu-opioid receptors, which are the primary targets of this compound, are part of the G protein-coupled receptor family. When these receptors are activated, they inhibit the release of nociceptive neurotransmitters such as substance P, GABA, dopamine, acetylcholine, and noradrenaline. This leads to an alteration in the perception of pain at the spinal cord and higher levels in the CNS.

Pharmacokinetics

Fentanyl and its analogues are known for their high lipid solubility, which allows them to rapidly cross the blood-brain barrier. This results in a fast onset of action and high bioavailability.

Result of Action

The molecular and cellular effects of this compound are primarily due to its metabolites’ action on the mu-opioid receptors. Activation of these receptors leads to hyperpolarization of the cell membrane potential, reducing neuronal excitability, and ultimately resulting in analgesia.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH can affect the ionization state of the compound, potentially impacting its absorption and distribution. Additionally, the presence of other substances, such as inhibitors or inducers of metabolic enzymes, could affect the metabolism and hence the efficacy and toxicity of this compound.

Biological Activity

Chemical Identity

tert-Butyl 4-((2-amino-4-fluorophenyl)amino)piperidine-1-carboxylate, with the CAS number 1004304-10-2, is a compound characterized by the molecular formula C16H24FN3O2 and a molecular weight of 309.38 g/mol. This compound features a piperidine core substituted with an amino group and a fluorophenyl moiety, which is significant for its biological activity.

Biological Activity

The biological activity of this compound has been evaluated in various studies, particularly focusing on its potential as a therapeutic agent in different disease models.

Research indicates that compounds containing the piperidine structure often interact with various receptors in the central nervous system (CNS), including serotonin and dopamine receptors. These interactions can lead to significant pharmacological effects, including:

- Antidepressant Activity: Some derivatives exhibit activity comparable to established antidepressants by modulating neurotransmitter levels.

- Anti-inflammatory Effects: The compound may influence inflammatory pathways, potentially through inhibition of cyclooxygenase enzymes (COX), similar to other piperidine derivatives.

Structure-Activity Relationship (SAR)

The structural modifications in the piperidine derivatives significantly affect their biological properties. The introduction of fluorine atoms in specific positions on the phenyl ring is known to enhance lipophilicity and receptor binding affinities. For instance, analogs with fluorine substitutions have shown improved potency in inhibiting target enzymes compared to their non-fluorinated counterparts.

Table 1: Summary of Biological Activities

| Compound Name | Activity Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| Compound A | MAGL Inhibition | 0.84 | |

| Compound B | COX-2 Inhibition | 0.04 | |

| Compound C | 5-HT Receptor Binding | pKi = 7.39 | |

| Compound D | Dopamine Receptor Binding | pKi = 6.40 |

Case Study: Antidepressant Properties

A study conducted on a related piperidine derivative demonstrated significant antidepressant-like effects in rodent models. The compound was administered in varying doses, showing dose-dependent reductions in behavioral despair measured by the forced swim test (FST) and tail suspension test (TST). These findings suggest that modifications to the piperidine structure can enhance its efficacy as an antidepressant.

Case Study: Anti-inflammatory Activity

In vitro assays have shown that certain derivatives of piperidine effectively inhibit COX enzymes, leading to reduced prostaglandin synthesis. This activity was confirmed through both enzyme assays and cellular models, indicating potential for development as anti-inflammatory agents.

Scientific Research Applications

Chemical Properties and Structure

The compound features a piperidine ring substituted with an amino group and a fluorinated phenyl group, which contributes to its biological activity. The tert-butyl ester enhances solubility and stability, making it suitable for pharmaceutical applications.

Scientific Research Applications

-

Medicinal Chemistry

- Targeted Protein Degradation (TPD) : The compound is explored as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras). PROTACs are designed to induce the degradation of specific proteins, which is a promising strategy for treating diseases such as cancer by targeting oncogenic proteins for destruction .

- Anticancer Agents : The structural features of this compound may allow it to interact with various biological targets involved in cancer progression. Its fluorinated phenyl moiety can enhance binding affinity and selectivity towards specific receptors or enzymes .

- Neuropharmacology

- Synthetic Chemistry

- Development of PROTACs

- Neuropharmacological Screening

- Synthesis of Novel Anticancer Agents

Chemical Reactions Analysis

Protection/Deprotection Reactions

The Boc (tert-butoxycarbonyl) group is a key protective group for amines. Its removal is critical for accessing the free piperidine amine.

Mechanistic Insight :

The Boc group undergoes cleavage under acidic conditions via protonation of the carbonyl oxygen, followed by elimination of CO₂ and isobutylene. This is consistent with standard carbamate deprotection mechanisms .

Coupling Reactions

The aromatic amino group and piperidine amine (post-deprotection) participate in coupling reactions.

Example Synthesis Pathway :

As reported in , analogous compounds are synthesized via Suzuki-Miyaura cross-coupling using tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate and halogenated anilines. This suggests potential for similar reactivity in introducing functional groups at the fluorophenyl position.

Electrophilic Aromatic Substitution (EAS)

The 2-amino-4-fluorophenyl group directs electrophiles to specific positions, though fluorine’s electron-withdrawing effect moderates reactivity.

| Reaction | Reagents | Position | Yield | Source |

|---|---|---|---|---|

| Bromination | Br₂, FeBr₃ | Meta to -NH₂ | Moderate | * |

| Nitration | HNO₃, H₂SO₄ | Para to -F | Low | * |

*Data inferred from analogous fluorophenyl systems due to limited direct reports.

Regiochemical Notes :

-

The -NH₂ group is strongly activating and ortho/para-directing, but the -F group is deactivating and meta-directing.

-

Competition between these effects leads to substitution primarily meta to -NH₂ and para to -F .

Amino Group Reactivity

| Reaction | Reagents | Product | Source |

|---|---|---|---|

| Diazotization | NaNO₂, HCl (0–5°C) | Diazonium salt (precursor to azo dyes) | |

| Reductive Alkylation | Aldehydes/ketones, NaBH₃CN | Secondary amines |

Ester Group Reactivity

| Reaction | Reagents | Product | Source |

|---|---|---|---|

| Saponification | NaOH, H₂O/EtOH | Piperidine-1-carboxylic acid |

Stability and Degradation

The compound exhibits sensitivity to:

-

Oxidative Environments : Gradual degradation of the aromatic amine (observed via HPLC) .

-

Light : Limited photostability; storage recommendations include amber vials at -20°C .

Biological Relevance

While not directly studied, structural analogs (e.g., piperidine-Benzodiazolones) show:

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The tert-butyl piperidine-1-carboxylate core is conserved across analogues, with modifications primarily occurring at the 4-position substituent. Key structural differences and their implications are summarized below:

Preparation Methods

General Synthetic Strategies

The preparation of tert-Butyl 4-((2-amino-4-fluorophenyl)amino)piperidine-1-carboxylate typically involves the coupling of a substituted aniline derivative with a piperidine carboxylate moiety, often using palladium-catalyzed hydrogenation or cross-coupling reactions. The key steps include:

- Reduction of nitro precursors to amines

- Buchwald-Hartwig amination or Suzuki coupling for C-N bond formation

- Protection/deprotection steps involving tert-butyl carbamate groups

Preparation Method 1: Catalytic Hydrogenation Reduction

This method involves the reduction of a nitro-substituted precursor to the corresponding amine derivative.

| Step | Reagents and Conditions | Details |

|---|---|---|

| Starting Material | 4-(2-fluoro-4-nitrophenyl)-3,6-dihydropyridine-1-carboxylate | Nitro-substituted precursor |

| Catalyst | 10% Palladium on Carbon (Pd/C) | Used for hydrogenation |

| Solvent | Ethyl acetate | Medium for reaction |

| Temperature | 30°C | Mild conditions |

| Time | 16 hours | Extended reaction time for complete reduction |

| Yield | 96% | High yield reported |

| Reference | WO2014/26242 | Patent literature |

Reaction Scheme:

The nitro group on the aromatic ring is selectively reduced to an amino group under hydrogen atmosphere using Pd/C catalyst, yielding tert-Butyl 4-(4-amino-2-fluorophenyl)piperidine-1-carboxylate.

Preparation Method 2: Suzuki-Miyaura Cross-Coupling

A modern and efficient approach involves Suzuki coupling between a brominated aniline derivative and a boronate ester of the piperidine carboxylate.

| Step | Reagents and Conditions | Details |

|---|---|---|

| Aryl Halide | 2-bromo-5-fluoroaniline | Electrophilic coupling partner |

| Boronate Ester | tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1-carboxylate | Nucleophilic coupling partner |

| Catalyst | Pd-based catalyst (e.g., Pd(PPh3)4) | Facilitates cross-coupling |

| Solvent | Ethyl acetate, sometimes with water wash | Extraction and purification |

| Purification | Flash column chromatography | To isolate pure product |

| Yield | 96-99% | High efficiency |

| Analytical Data | HRMS, NMR consistent with expected structure | Confirms product identity |

| Reference | RSC Supporting Information, 2017 | Peer-reviewed publication |

Details:

The Suzuki coupling is performed under standard conditions, often followed by washing with water and brine, drying over sodium sulfate, and concentration to yield the target compound as a white amorphous solid. This method offers excellent selectivity and yields.

Preparation Method 3: Sulfonylation and Subsequent Transformations (Patent Method)

A more complex synthetic route involves sulfonyl halide intermediates and tertiary amine bases in organic solvents, often used in large-scale or industrial settings.

| Step | Reagents and Conditions | Details |

|---|---|---|

| Sulfonyl Halide | 4-nitrobenzenesulfonyl chloride | Reactive intermediate |

| Base | Tertiary amines (e.g., triethylamine, DIPEA) | Neutralizes acid by-products |

| Solvent | THF, acetonitrile, or other polar aprotic solvents | Reaction medium |

| Temperature | 25°C to 100°C (typically 60-85°C) | Controlled heating for reaction |

| Reaction Time | 2 to 72 hours (commonly 8 to 24 hours) | Ensures completion |

| Workup | Quenching with water/acetonitrile, extraction, washing | Isolation of product |

| Purification | Crystallization with seed and solvent exchange | High purity product |

| Reference | WO2014200786A1 | Patent documentation |

Notes:

This method emphasizes precise temperature control and solvent choice to optimize yield and purity. The sulfonylation step is rapid (10-90 minutes), followed by extended reaction and crystallization phases. The process is scalable and suitable for industrial production.

Comparative Summary of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Catalytic Hydrogenation | Reduction of nitro precursor | High yield (96%), mild conditions | Long reaction time (16 h) |

| Suzuki-Miyaura Cross-Coupling | Palladium-catalyzed C-N bond formation | High selectivity and yield (96-99%) | Requires expensive catalysts |

| Sulfonylation & Multi-step | Uses sulfonyl halides and tertiary amines | Scalable, industrially viable | Complex, longer process times |

Research Findings and Analytical Data

- Yield Efficiency: Reported yields range from 74% to 99%, with Suzuki coupling and catalytic hydrogenation methods offering the highest yields.

- Purity Confirmation: High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy confirm the structure and purity of the synthesized compound.

- Reaction Conditions: Mild to moderate temperatures (25-85°C) and common organic solvents (ethyl acetate, THF, acetonitrile) are preferred, balancing reaction rate and product stability.

Q & A

Q. Key Optimization Parameters :

- Reaction yield improves with degassed solvents and inert atmospheres.

- Monitor intermediates via TLC (Rf values) or LC-MS .

Basic: Which spectroscopic methods validate the structure of this compound?

Answer:

Critical characterization techniques include:

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ (calc. for C₁₆H₂₄FN₃O₂: 309.18).

- HPLC : Purity >95% using C18 columns (e.g., 70:30 acetonitrile/water, 0.1% TFA) .

Advanced: How can the coupling efficiency of 2-amino-4-fluoroaniline to the piperidine core be optimized?

Answer:

Optimization strategies:

- Catalyst Screening : Test Pd catalysts (e.g., Pd₂(dba)₃) with ligands (BINAP, XPhos) to enhance cross-coupling efficiency .

- Solvent Effects : Use polar aprotic solvents (DMF, DMSO) to stabilize transition states.

- Temperature Control : Reactions at 80–100°C balance kinetic efficiency and decomposition risks.

- Additives : Additives like Cs₂CO₃ improve base-mediated deprotonation of the aniline .

Case Study : For tert-butyl 4-(2-aminophenoxy)piperidine-1-carboxylate, coupling yields increased from 45% to 72% using Pd(OAc)₂/XPhos in toluene at 90°C .

Advanced: What analytical approaches resolve stereochemical uncertainties in derivatives?

Answer:

- Chiral HPLC : Use Chiralpak® columns (e.g., IA or IB) with hexane/ethanol gradients to separate enantiomers .

- X-ray Crystallography : Resolve absolute configuration for crystalline derivatives (e.g., tert-butyl 2-{2,8-bis(trifluoromethyl)quinolin-4-ylmethyl}piperidine-1-carboxylate) .

- NOESY NMR : Detect spatial proximity of protons to infer stereochemistry .

Basic: What safety protocols are critical for handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- Waste Disposal : Segregate organic waste and neutralize acidic/basic residues before disposal .

- First Aid : For skin contact, wash with soap/water; for eye exposure, irrigate for 15 minutes .

Advanced: How does the fluorine substituent affect electronic properties and reactivity?

Answer:

- Electron-Withdrawing Effect : Fluorine increases the electrophilicity of the aryl ring, enhancing SNAr reactivity.

- Hydrogen Bonding : The 4-fluoro group may participate in H-bonding with biological targets (e.g., enzyme active sites) .

- Metabolic Stability : Fluorine reduces oxidative metabolism, improving pharmacokinetic profiles in analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.